Tuberonic acid

Catalog No.
S630266
CAS No.
124649-26-9
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tuberonic acid

CAS Number

124649-26-9

Product Name

Tuberonic acid

IUPAC Name

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1

InChI Key

RZGFUGXQKMEMOO-SZXTZRQCSA-N

SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO

Synonyms

[1R-[1α,2α(Z)]]-2-(5-Hydroxy-2-pentenyl)-3-oxo-cyclopentaneacetic Acid; (1R,2S)-2-[(2Z)-5-Hydroxy-2-pentenyl]-3-oxo-cyclopentaneacetic Acid; Tuberonic Acid; 2-((1R,2S)-2-((Z)-5-Hydroxypent-2-en-1-yl)-3-oxocyclopentyl)acetic Acid

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO

Isomeric SMILES

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO
  • Defense response

    TA acts as a signal molecule, triggering plant defense mechanisms against herbivore attack and pathogen infection. This includes the production of secondary metabolites with anti-feedant and antimicrobial properties, as well as the activation of genes involved in defense response.

  • Plant growth and development

    TA influences several aspects of plant growth and development, such as:

    • Tuber formation: Studies have shown that TA promotes tuber formation in potato plants .
    • Root development: TA application can stimulate root growth and branching in various plant species .
    • Seed germination: TA has been shown to regulate seed germination in some plant species, acting as either a germination inhibitor or promoter depending on the specific plant and concentration .
  • Stress response

    TA plays a role in plant stress response, helping plants adapt to various environmental stresses, including:

    • Drought stress: TA application can improve drought tolerance in plants by regulating stomatal closure and gene expression related to stress response .
    • Salt stress: TA can alleviate the negative effects of salt stress on plant growth and development by modulating various physiological and biochemical processes .

Research Applications of Tuberonic Acid

Due to its diverse effects on plant physiology, tuberonic acid has gained significant interest in various scientific research fields, including:

  • Agriculture: Researchers are exploring the potential of using TA as a natural growth promoter, stress protectant, and defense inducer to improve crop yield and quality.
  • Plant biotechnology: TA is used in studies investigating plant signal transduction pathways, gene regulation, and plant-environment interactions.
  • Food science: Research is underway to understand the role of TA in flavor and quality formation in fruits and vegetables.

Tuberonic acid is an oxo monocarboxylic acid, specifically identified as (+)-7-isojasmonic acid. Its molecular formula is C12H18O4C_{12}H_{18}O_{4}, and it features a unique structure where one of the hydrogens from the side-chain methyl group is replaced by a hydroxyl group. This compound is derived from jasmonic acid, a plant hormone known for its role in regulating various physiological processes in plants, including growth and stress responses .

The exact mechanism of action of tuberonic acid remains under investigation. Its close relation to jasmonic acid suggests a potential role in regulating plant growth and development. Jasmonic acid is known to be involved in various processes, including defense against herbivores, wound healing, and regulation of seed germination and root growth []. Tuberonic acid might play similar roles, but its specific functions require further research.

One study suggests that tuberonic acid, along with its precursor tuberonic acid glucoside, might be involved in potato tuber formation []. However, more research is needed to confirm this hypothesis and elucidate the underlying mechanisms.

, particularly epimerization, which occurs more readily compared to its analogs, such as epi-jasmonic acid. This characteristic can influence its stability and reactivity in various chemical environments. The synthesis of tuberonic acid has been achieved through various methods, including the use of organometallic reagents and catalytic processes that construct its complex carbon skeleton .

Tuberonic acid exhibits significant biological activity, particularly in plant physiology. It has been shown to induce tuber formation in potatoes and may influence other developmental processes in different plant species. Its effects can vary significantly between species, leading to distinct biological outcomes depending on the plant type . Additionally, tuberonic acid's interaction with plant growth regulators suggests potential applications in agriculture.

The synthesis of tuberonic acid has been explored through several methodologies:

  • Total Synthesis: A notable method involves constructing the carbon skeleton using organometallic reagents and catalytic reactions. For example, the use of lithium chloride and copper cyanide in a nucleophilic substitution reaction has been documented as part of its total synthesis .
  • Stereoselective Synthesis: This approach focuses on producing specific stereoisomers of tuberonic acid from key aldehydes, ensuring that the desired configuration is achieved during synthesis .

Tuberonic acid has potential applications in various fields:

  • Agriculture: Due to its role in inducing tuber formation and influencing plant growth, it may be utilized as a growth regulator in crop production.
  • Pharmaceuticals: Its biological properties suggest potential therapeutic uses, particularly in enhancing plant resilience to stress or disease.

Research into the interactions of tuberonic acid with other compounds reveals its complex role in biochemical pathways. For instance, studies have shown its ability to interact with various signaling pathways involved in plant stress responses and development. Understanding these interactions can help elucidate its mechanisms of action and potential applications in enhancing agricultural productivity .

Tuberonic acid shares structural similarities with several other compounds derived from jasmonic acid and related pathways. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Jasmonic AcidContains a cyclopentane ring and multiple double bondsKey plant hormone influencing stress responses
Epi-Jasmonic AcidSimilar structure but differs in stereochemistryLess prone to epimerization than tuberonic acid
12-HydroxyjasmonateHydroxyl group at the 12-positionInvolved in different signaling pathways

Tuberonic acid's unique hydroxyl substitution distinguishes it from these similar compounds, potentially altering its biological activity and reactivity within plant systems .

XLogP3

0.4

Wikipedia

Tuberonic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Jasmonic acids [FA0202]

Dates

Last modified: 04-14-2024

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